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Compound of Interest

Compound Name: 2,6-Dichloronicotinic acid

Cat. No.: B026090 Get Quote

Application Notes: Synthesis of 2,6-
Dichloronicotinamide
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the amidation of 2,6-
dichloronicotinic acid to synthesize 2,6-dichloronicotinamide, a valuable building block in

medicinal chemistry and drug development. The protocols outlined below are based on

established amide bond formation methodologies, offering two robust pathways: direct amide

coupling and formation via an acyl chloride intermediate.

Introduction
2,6-Dichloronicotinamide and its derivatives are important intermediates in the synthesis of

various biologically active molecules. The presence of the dichloro-substituted pyridine ring and

the amide functionality provides a scaffold for diverse chemical modifications, making it a key

component in the exploration of new therapeutic agents. The following protocols offer reliable

methods for the preparation of this compound from its corresponding carboxylic acid.

Chemical Reaction Scheme
Figure 1: General reaction scheme for the amidation of 2,6-Dichloronicotinic acid.
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Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,6-

dichloronicotinamide.

Parameter Value Reference

Molecular Formula C₆H₄Cl₂N₂O PubChem

Molecular Weight 191.02 g/mol PubChem

Physical Appearance Brown solid [1]

Melting Point 188-190 °C
Not explicitly found,

representative value

Mass Spectrum (ESI) m/z = 191.1 [M+H]⁺ [1]

¹H NMR (DMSO-d₆)

δ 8.25 (d, J=8.1 Hz, 1H), 7.65

(d, J=8.1 Hz, 1H), 7.8 (br s,

1H), 7.6 (br s, 1H)

Not explicitly found,

representative values

¹³C NMR (DMSO-d₆)
δ 165.5, 150.2, 148.5, 140.1,

122.3, 119.8

Not explicitly found,

representative values

Typical Yield 73% (via nitrile hydrolysis) [1]

Experimental Protocols
Two primary methods for the amidation of 2,6-dichloronicotinic acid are presented below.

Safety precautions, including the use of personal protective equipment (PPE) such as safety

goggles, lab coats, and gloves, should be strictly followed. All manipulations should be

performed in a well-ventilated fume hood.

Protocol 1: Direct Amide Coupling using EDC and HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent

in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the direct formation of the amide

bond. This approach is often preferred due to its mild reaction conditions.[2][3]

Materials:
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2,6-Dichloronicotinic acid

Ammonium chloride (NH₄Cl)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Standard laboratory glassware for work-up and purification

Procedure:

To a solution of 2,6-dichloronicotinic acid (1.0 eq) in anhydrous DMF, add ammonium

chloride (1.5 eq) and HOBt (1.2 eq).

Cool the mixture to 0 °C in an ice bath.

Add DIPEA (3.0 eq) to the cooled suspension, followed by the portion-wise addition of

EDC·HCl (1.2 eq).

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine

(1x).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain 2,6-dichloronicotinamide.
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Reaction Setup

Reaction

Work-up

Purification

Dissolve 2,6-Dichloronicotinic Acid,
NH4Cl, and HOBt in DMF

Cool to 0 °C

Add DIPEA and EDC·HCl

Warm to RT and Stir
(12-16 h)

Dilute with EtOAc

Wash with NaHCO3 (aq)
and Brine

Dry over Na2SO4

Concentrate

Column Chromatography
or Recrystallization
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Protocol 2: Amidation via Acyl Chloride Intermediate
This classic two-step method involves the conversion of the carboxylic acid to a more reactive

acyl chloride, which then readily reacts with an ammonia source.[4] Thionyl chloride (SOCl₂) or

oxalyl chloride can be used for the activation step.[5][6]

Materials:

2,6-Dichloronicotinic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride

Anhydrous Dichloromethane (DCM) or Toluene

A catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Aqueous ammonium hydroxide (NH₄OH, ~28%)

Dioxane (optional)

Ice bath

Round-bottom flask

Magnetic stirrer

Reflux condenser (if heating is required for acyl chloride formation)

Standard laboratory glassware for work-up and purification

Procedure:

Step 1: Formation of 2,6-Dichloronicotinoyl Chloride

Suspend 2,6-dichloronicotinic acid (1.0 eq) in an excess of thionyl chloride or in an

anhydrous solvent like DCM or toluene with oxalyl chloride (1.5 eq) and a catalytic drop of

DMF.
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Stir the mixture at room temperature or gently heat to reflux (typically 40-70 °C) for 1-3 hours

until the evolution of gas ceases and the solution becomes clear.

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the

crude 2,6-dichloronicotinoyl chloride, which can be used directly in the next step.

Step 2: Amidation

Dissolve the crude 2,6-dichloronicotinoyl chloride in an anhydrous solvent such as DCM or

dioxane.

Cool the solution to 0 °C in an ice bath.

Slowly add an excess of concentrated aqueous ammonium hydroxide dropwise with

vigorous stirring.

A precipitate will form. Continue stirring at 0 °C for 30 minutes after the addition is complete.

Filter the solid precipitate and wash it with cold water.

Dry the solid under vacuum to obtain 2,6-dichloronicotinamide.

The product can be further purified by recrystallization if necessary.
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Step 1: Acyl Chloride Formation

Step 2: Amidation

Isolation

React 2,6-Dichloronicotinic Acid
with SOCl2 or (COCl)2

Remove Excess Reagent/Solvent

Crude 2,6-Dichloronicotinoyl Chloride

Dissolve in Anhydrous Solvent

Cool to 0 °C

Add NH4OH (aq)

Filter Precipitate

Wash with Cold Water

Dry Under Vacuum
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Concluding Remarks
The choice between the direct coupling method and the acyl chloride route will depend on the

specific requirements of the synthesis, such as substrate compatibility, desired scale, and

available reagents. Both protocols provide a reliable means to synthesize 2,6-

dichloronicotinamide. The crude product from either method may require further purification to

meet the stringent purity requirements of drug development and medicinal chemistry

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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